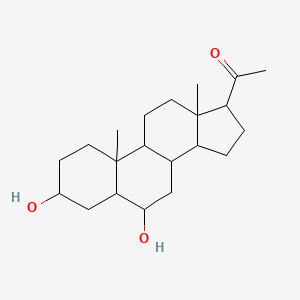
3alpha,6alpha-Dihydroxypregnan-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,6alpha-Dihydroxypregnan-20-one: is a steroidal compound with the molecular formula C21H34O3 and a molecular weight of 334.503 g/mol . This compound is part of the pregnane family and is characterized by the presence of hydroxyl groups at the 3alpha and 6alpha positions on the pregnane skeleton . It is often used in scientific research due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,6alpha-Dihydroxypregnan-20-one typically involves multi-step organic reactions starting from readily available steroid precursors. One common synthetic route includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Protection and Deprotection: Protection of hydroxyl groups using protecting groups like tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions, followed by deprotection to reveal the hydroxyl groups at the desired positions.
Oxidation and Reduction: Selective oxidation and reduction reactions to achieve the desired oxidation state at the 20-one position using reagents like pyridinium chlorochromate (PCC) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3alpha,6alpha-Dihydroxypregnan-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of ketones to alcohols using reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the hydroxyl positions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3alpha,6alpha-Diketopregnan-20-one, while reduction can produce 3alpha,6alpha-Dihydroxypregnan-20-ol.
Aplicaciones Científicas De Investigación
3alpha,6alpha-Dihydroxypregnan-20-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its role in modulating biological processes, including enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3alpha,6alpha-Dihydroxypregnan-20-one involves its interaction with specific molecular targets and pathways. It functions as a positive allosteric modulator of GABA A receptors, enhancing inhibitory neurotransmission and counterbalancing excitatory responses . This modulation can lead to various physiological effects, including anxiolytic and sedative properties.
Comparación Con Compuestos Similares
3alpha,6alpha-Dihydroxypregnan-20-one can be compared with other similar compounds, such as:
3alpha,5alpha-Tetrahydroprogesterone (Allopregnanolone): Another neurosteroid with similar GABA A receptor modulatory effects.
3alpha,5alpha-Tetrahydrodeoxycorticosterone (THDOC): Shares similar neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUZGDMRRLQZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














